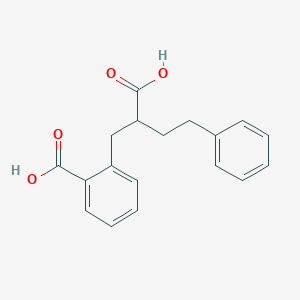
2-(2-Carboxy-4-phenylbutyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxy-4-phenylbutyl)benzoic acid is an organic compound with the molecular formula C18H18O4 It is a derivative of benzoic acid, characterized by the presence of a carboxylic acid group attached to a phenylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxy-4-phenylbutyl)benzoic acid typically involves the reaction of benzoic acid derivatives with phenylbutyl intermediates. One common method is the Friedel-Crafts acylation, where benzoic acid is reacted with a phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Carboxy-4-phenylbutyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfo, and halogenated benzoic acid derivatives.
Scientific Research Applications
2-(2-Carboxy-4-phenylbutyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Carboxy-4-phenylbutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The phenylbutyl side chain may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Benzoic Acid: A simpler structure with a single carboxylic acid group attached to a benzene ring.
Phenylbutyric Acid: Contains a phenyl group attached to a butyric acid chain.
2-Phenylbenzoic Acid: Features a phenyl group attached to the benzoic acid core.
Uniqueness: 2-(2-Carboxy-4-phenylbutyl)benzoic acid is unique due to the combination of a carboxylic acid group and a phenylbutyl side chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
5445-50-1 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(2-carboxy-4-phenylbutyl)benzoic acid |
InChI |
InChI=1S/C18H18O4/c19-17(20)15(11-10-13-6-2-1-3-7-13)12-14-8-4-5-9-16(14)18(21)22/h1-9,15H,10-12H2,(H,19,20)(H,21,22) |
InChI Key |
JGLZLLUGGLSKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



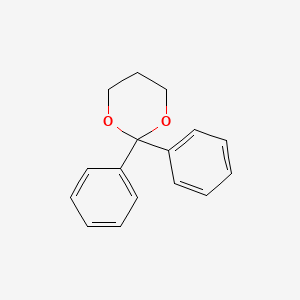
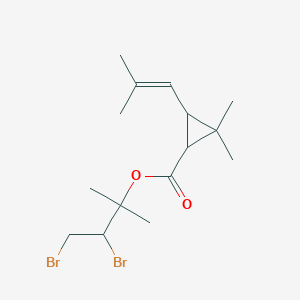
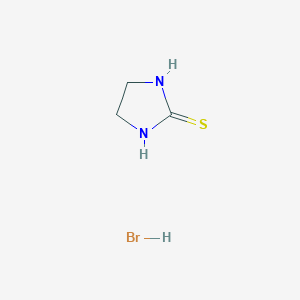
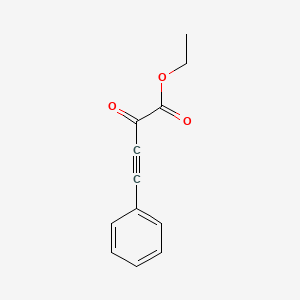
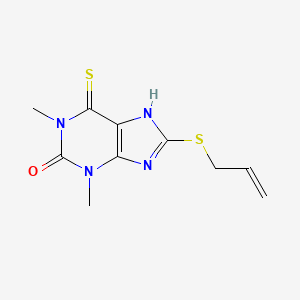


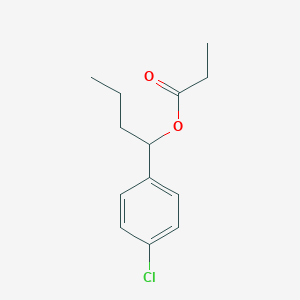
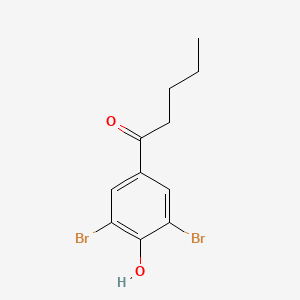
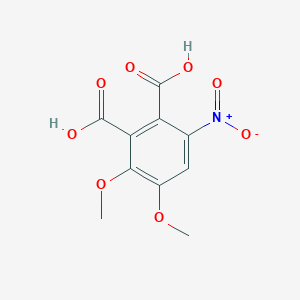
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
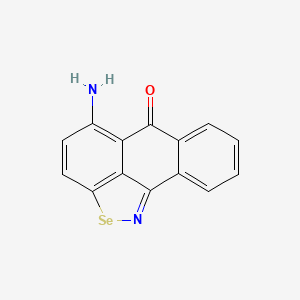
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
